molecular formula C23H49N2O5P B164522 [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 82970-80-7

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B164522
CAS RN: 82970-80-7
M. Wt: 464.6 g/mol
InChI Key: JLVSPVFPBBFMBE-ISLYRVAYSA-N
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Description

The compound “[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate” is a major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a phosphocholine .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H50N2O5P+. It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosylphosphocholine acid .

Scientific Research Applications

Biomimetic Applications and Peptide Synthesis

Research indicates that compounds similar to [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate are useful in biomimetic applications. For instance, alanyl ethyl phosphate, a structurally related compound, shows catalysis in the hydrolysis of peptides, demonstrating potential in understanding peptide and protein biosynthesis (Kluger, Loo, & Mazza, 1997). Another study highlights the role of aminoacyl ethyl phosphates, analogues of aminoacyl adenylates, in biomimetic peptide synthesis, protein modification, and aminoacylation of RNA (Kluger, Li, & Loo, 1996).

Polymer Science and Material Engineering

Significant research has been conducted on related compounds in the field of polymer science. Methacryloyloxyethyl phosphate, for example, has been used to modify substrates by copolymerization, enhancing hydroxyapatite deposition on surfaces, which is crucial in biomaterials engineering (Stancu et al., 2004). Similarly, the polymerization of 2-(methacryloyloxy)ethyl choline phosphate has been explored for its rapid and strong attachment to mammalian cell membranes, offering potential applications in tissue engineering and drug delivery (Yu et al., 2013).

Mechanism of Action

Target of Action

SPC primarily targets G protein-coupled receptors (S1P1-5, GPR12) and membrane lipid rafts . It also interacts with myocytes, vein endothelial cells, and vascular smooth muscle cells . These targets play a significant role in modulating the cardiovascular system and other organ systems .

Mode of Action

SPC can act as a first messenger through its primary targets or as a second messenger mediating intracellular Ca2+ release . It exerts a pronounced influence on the cardiovascular system through modulation of the functions of its targets .

Biochemical Pathways

SPC is involved in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis . It is either metabolized from sphingomyelin or produced by platelets under the effect of stimulation . It also plays a role in the pathological process of the heart and vessels .

Pharmacokinetics

Under normal conditions, the level of SPC in the circulation is very low . It is a constituent of lipoproteins, and the activation of platelets promotes the release of SPC into the blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are closely linked to these physiological processes.

Result of Action

SPC has been found to protect against myocardial infarction (MI) . It counteracts myocardial ischemia/reperfusion (I/R) injury by activating certain pathways, resulting in increased levels of mitophagy within I/R-affected myocardium . It also inhibits TNF-induced macrophage adhesion to smooth muscle cells .

Action Environment

The action, efficacy, and stability of SPC can be influenced by various environmental factors. For instance, the activation of platelets promotes the release of SPC into the blood , implying that the compound’s action could be influenced by factors that affect platelet activation. Furthermore, SPC’s action can also be influenced by the presence of other bioactive sphingolipids .

properties

IUPAC Name

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSPVFPBBFMBE-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Q & A

ANone: Sphingosylphosphorylcholine ([(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) interacts with various targets, exhibiting diverse downstream effects:

  • G protein-coupled receptors (GPCRs): SPC binds to several GPCRs, including S1P1-5 [], G2A, GPR4, and OGR1 []. This binding activates downstream signaling pathways, such as phospholipase C (PLC), leading to increased intracellular calcium levels ([Ca2+]i), inositol trisphosphate (IP3) production, and mitogen-activated protein kinase (MAPK) activation [, , , , ].
  • Intracellular targets: SPC directly interacts with calmodulin, a ubiquitous Ca2+ sensor protein, inhibiting its interaction with target enzymes like phosphodiesterase and calcineurin [, ]. This interaction suggests a potential intracellular regulatory mechanism for Ca2+ signaling by SPC.

A:

  • Spectroscopic data: Characterization methods include thin-layer chromatography (TLC), optical rotatory dispersion (ORD), fast atom bombardment (FAB) mass spectrometry, 1H and 13C NMR, and Fourier transform infrared spectrometry [, ].

A: Yes, research has identified 1-O-cis-alk-1′-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP) in some commercial sphingosylphosphorylcholine preparations. Alkenyl-GP is a potent activator of ERK1/2 and exhibits mitogenic activity, potentially contributing to the observed effects previously attributed solely to SPC [].

ANone: Yes, SPC has been implicated in various pathological conditions:

  • Cancer: SPC levels are elevated in the malicious ascites of tumor patients [] and it can promote tumor cell migration and invasion [, , ].
  • Cardiovascular disease: SPC can induce coronary vasospasm by activating Rho-kinase, contributing to cardiovascular complications [, ].
  • Neurological disorders: SPC is involved in neuroinflammatory processes and has been studied in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [].
  • Other conditions: Elevated SPC levels are also observed in atopic dermatitis and Niemann-Pick disease [].

ANone: Targeting SPC signaling pathways holds promise for treating various diseases:

  • Cancer: Inhibiting SPC synthesis or its downstream signaling pathways could hinder tumor cell migration, invasion, and metastasis [].
  • Cardiovascular disease: Blocking SPC-mediated Rho-kinase activation may prevent or alleviate coronary vasospasm [, ].
  • Inflammatory diseases: SPC demonstrates anti-inflammatory effects in certain contexts [, ]. Further research is needed to explore its therapeutic potential in inflammatory disorders.
  • Osteoporosis: SPC inhibits osteoclast differentiation and has shown potential in preventing bone loss in experimental models [], suggesting a potential therapeutic avenue for osteoporosis.

A:

  • Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This is a highly sensitive and specific method for quantifying SPC in biological samples [].
  • Enzyme-linked aptamer assay: RNA aptamers that bind to SPC with high affinity have been developed, providing an alternative approach for detecting and quantifying SPC [].

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